molecular formula C15H14N4O B5069620 4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol

4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol

Cat. No.: B5069620
M. Wt: 266.30 g/mol
InChI Key: YHKSZEHUWBNJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol is a synthetic organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound’s structure includes an indole ring, which is a common motif in many natural products and pharmaceuticals, and a pyridine ring, which is known for its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol typically involves the diazotization of a pyridine derivative followed by coupling with an indole derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate. Common reagents used in this synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for the diazotization step, and the indole derivative is usually introduced in a basic medium to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and degradation of the product. Solvent recovery and recycling are also important aspects of industrial production to reduce environmental impact and improve cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive and can participate in further chemical transformations.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of amines, which can be useful intermediates in organic synthesis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological stain due to its vivid color.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol involves its interaction with various molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The indole and pyridine rings can also participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4,7-dimethyl-3-(phenylazo)-1H-indol-2-ol: Similar structure but with a phenyl group instead of a pyridine ring.

    4,7-dimethyl-3-(benzylazo)-1H-indol-2-ol: Contains a benzyl group instead of a pyridine ring.

Uniqueness

The presence of the pyridine ring in 4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol imparts unique electronic properties, making it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs with phenyl or benzyl groups.

Properties

IUPAC Name

4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-9-6-7-10(2)13-12(9)14(15(20)17-13)19-18-11-5-3-4-8-16-11/h3-8,17,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKSZEHUWBNJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)NC(=C2N=NC3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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